molecular formula C7H14N4O2S B1420053 N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide CAS No. 1209203-08-6

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Cat. No.: B1420053
CAS No.: 1209203-08-6
M. Wt: 218.28 g/mol
InChI Key: QJHWCWPFBMGXAV-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group and a methanesulfonamide group attached to the triazine ring

Preparation Methods

The synthesis of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the following steps:

    Cyclopropylation: The introduction of the cyclopropyl group into the triazine ring is achieved through a cyclopropylation reaction. This can be done using cyclopropyl bromide and a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Triazine Formation: The triazine ring is formed by the cyclization of appropriate precursors, such as diamines and nitriles, under acidic or basic conditions.

    Methanesulfonamide Introduction: The methanesulfonamide group is introduced by reacting the triazine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazine derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and growth of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can be compared with other similar compounds, such as:

These compounds share the triazine core structure but differ in the substituents attached to the triazine ring. The unique combination of the cyclopropyl group and methanesulfonamide group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2S/c1-14(12,13)10-7-8-4-11(5-9-7)6-2-3-6/h6H,2-5H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHWCWPFBMGXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 5
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 6
N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

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